molecular formula C17H14N2O2 B3144155 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 544666-17-3

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3144155
CAS No.: 544666-17-3
M. Wt: 278.3 g/mol
InChI Key: MYCZBITWCCPVRC-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a phenyl group at position 1, a 3-methoxyphenyl substituent at position 3, and a carbaldehyde functional group at position 2. The methoxy group at the meta position on the phenyl ring may influence electronic and steric properties, affecting reactivity and biological activity.

Synthetic routes for analogous pyrazole-4-carbaldehydes typically involve Vilsmeier-Haack cyclization or Claisen-Schmidt condensation. For example, 3-(3-hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (a hydroxyl analog) is synthesized via Vilsmeier-Haack cyclization using DMF/POCl₃, achieving 85% yield . The methoxy variant likely follows a similar pathway, with substitution at the phenyl ring introduced during precursor synthesis.

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-6-13(10-16)17-14(12-20)11-19(18-17)15-7-3-2-4-8-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCZBITWCCPVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the formylation of the pyrazole ring at position 4 using Vilsmeier-Haack reaction conditions, which typically involve the use of DMF and POCl3 .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibits several notable biological activities:

  • Anti-cancer properties : Pyrazole derivatives are known for their potential to inhibit cancer cell proliferation.
  • Anti-inflammatory effects : The compound may modulate inflammatory pathways, contributing to therapeutic effects in inflammatory diseases.
  • Analgesic activity : It has been explored for pain relief applications.

Applications in Medicinal Chemistry

The compound's structural features allow it to be utilized as a precursor in the development of new pharmaceuticals. Its derivatives can be designed to enhance specific biological activities or reduce side effects. For instance:

Compound Name Structure Unique Features
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeStructurePara-methoxy substitution; studied for similar biological activities.
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeStructureDifferent methoxy position; distinct chemical reactivity.
1-(4-Methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazoleStructureMethyl substitution alters electronic properties; potential for different biological activity.

These derivatives can be explored for their unique pharmacological profiles, contributing to drug discovery efforts.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies have demonstrated that this compound can bind to various targets, which may lead to insights into optimizing its efficacy as a therapeutic agent.

Material Science Applications

Beyond medicinal chemistry, the compound's unique properties may also find applications in material science. Its ability to form stable complexes with metals or other organic molecules can be leveraged in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways would need to be elucidated through further research .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-carbaldehyde Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups (Table 1).

Compound Name Substituent at Position 3 Substituent at Position 1 Functional Group at Position 4 Key References
3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 3-Methoxyphenyl Phenyl Carbaldehyde
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Nitrophenyl Phenyl Carbaldehyde
1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde Phenyl Benzoyl Carbaldehyde
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde 4-Methoxyphenyl Phenyl Carbaldehyde
1-(4-Methoxyphenyl)-3-(3-pyridinyl)-1H-pyrazole-4-carbaldehyde 3-Pyridinyl 4-Methoxyphenyl Carbaldehyde

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-nitrophenyl substituent (electron-withdrawing) in –2 enhances electrophilicity, favoring nucleophilic reactions, whereas methoxy groups (electron-donating) improve solubility and stability .
  • Steric effects : Bulky substituents like benzoyl () reduce reactivity in cyclization steps compared to phenyl or methoxyphenyl groups .
Antimicrobial Activity
  • 3-(3-Hydroxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (hydroxyl analog) exhibits moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
  • 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde shows enhanced activity against Gram-negative bacteria (E. coli, MIC = 16 µg/mL), attributed to the nitro group’s electron-withdrawing effect .
  • 3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde demonstrates antiviral activity against HIV and flavivirus, likely due to improved membrane permeability from the methoxy group .
Antioxidant and Anti-inflammatory Activity
  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives exhibit significant antioxidant activity (IC₅₀ = 12–18 µM in DPPH assay) and anti-inflammatory effects (60–70% inhibition in carrageenan-induced edema) .

Biological Activity

3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention due to its potential biological activities. Characterized by a pyrazole ring with methoxy and phenyl substitutions, this compound has a molecular formula of C17H14N2O2 and a molecular weight of approximately 278.31 g/mol. Its structural features suggest it may serve as a precursor for more complex heterocycles, which are significant in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Vilsmeier-Haack reaction. This method allows for the introduction of the aldehyde functional group at the 4-position of the pyrazole ring, enhancing its reactivity and potential biological interactions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells . The compound's structure allows it to interact with cellular targets involved in tumor growth.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. For instance, some compounds in this class have demonstrated efficacy comparable to standard anti-inflammatory drugs like indomethacin in various models .
  • Analgesic Effects : The analgesic properties of pyrazoles have been explored in several studies, indicating their potential as pain-relief agents .

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. Interaction studies suggest that it may bind to specific proteins involved in cell signaling pathways, leading to altered cellular responses such as apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique features and potential applications:

Compound NameStructureUnique Features
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeStructurePara-methoxy substitution; studied for similar biological activities.
3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehydeStructureDifferent methoxy position; distinct chemical reactivity.
1-(4-Methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazoleStructureMethyl substitution alters electronic properties; potential for different biological activity.

This table highlights how variations in substitution patterns can influence the biological properties of pyrazole derivatives.

Case Studies

Several case studies have reported on the efficacy of pyrazole derivatives:

  • Anticancer Activity : A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with IC50 values as low as 2.97 µM, indicating selective potency against cancerous cells while sparing normal cells .
  • Anti-inflammatory Testing : In vivo models showed that specific pyrazole compounds reduced edema and inflammation comparable to established anti-inflammatory drugs, reinforcing their therapeutic potential .

Q & A

Q. What are the established synthetic routes for 3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation. A common method involves reacting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methoxyphenol in the presence of a base like K₂CO₃ to facilitate substitution at the 5-position . Alternative routes include Vilsmeier-Haack formylation of pyrazole precursors or condensation of hydrazines with β-ketoaldehydes .

Q. Which spectroscopic techniques are employed to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, aldehyde proton at δ ~9.8 ppm) .
  • IR Spectroscopy : To identify the aldehyde C=O stretch (~1680–1720 cm⁻¹) and aromatic C-H stretches .
  • Mass Spectrometry (MS) : For molecular ion confirmation and fragmentation pattern analysis .

Q. What biological activities have been reported for this compound?

Structural analogs of pyrazole-4-carbaldehydes exhibit antibacterial, antiviral (e.g., anti-HIV), and antitumor activities. The 3-methoxyphenyl substituent may enhance bioavailability by modulating lipophilicity . Derivatives like Schiff bases show improved antimicrobial efficacy .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound?

  • Validation Tools : Use programs like SHELXL for refinement and PLATON for symmetry checks to resolve twinning or disorder issues .
  • Data Comparison : Cross-validate bond lengths/angles with density functional theory (DFT)-optimized structures to identify outliers .

Q. What strategies optimize the nucleophilic substitution step during synthesis?

  • Catalyst Selection : K₂CO₃ in DMF at 80–100°C promotes efficient substitution, but Cs₂CO₃ may improve yields for sterically hindered phenols .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while microwave-assisted synthesis reduces reaction time .

Q. How do computational methods aid in understanding electronic properties?

  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO) to assess reactivity and charge distribution. For example, the aldehyde group acts as an electron sink, influencing electrophilic substitution patterns .
  • Molecular Docking : Models interactions with biological targets (e.g., viral proteases) to guide derivatization for enhanced activity .

Q. What challenges arise in synthesizing Schiff base derivatives, and how are they mitigated?

  • Imine Formation : Use ethanol as a solvent and catalytic acetic acid to accelerate condensation with amines .
  • Purification : Schiff bases often require chromatographic separation due to byproduct formation (e.g., unreacted aldehyde). Recrystallization in ethanol/water mixtures improves purity .

Q. How does substituent variation impact biological activity?

  • Meta-Substitution : The 3-methoxyphenyl group enhances π-π stacking with aromatic residues in enzyme binding pockets compared to para-substituted analogs .
  • Derivatization : Oxime esters (e.g., O-(4-chlorobenzoyl)oxime) improve metabolic stability by blocking aldehyde oxidation .

Methodological Tables

Table 1. Key Synthetic Conditions for Derivatives

Derivative TypeReaction ConditionsYield (%)Reference
Schiff BasesEthanol, reflux, 6–8 h, o-aminophenol65–75
Oxime EstersDCM, RT, 12 h, hydroxylamine hydrochloride50–60
Pyrazolone ConjugatesUltrasound, 40°C, 2 h80–85

Table 2. Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 9.82 (s, CHO), 7.45–6.85 (m, Ar-H)
IR (KBr)1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N)
MS (EI)m/z 292 [M⁺], 263 [M⁺–CHO]

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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3-(3-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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